N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide" have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially be explored for antimicrobial applications.
Anticancer Activities
Research into similar compounds has also highlighted their potential in anticancer applications. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs and tested them for inhibitory activity against cancer cell lines, identifying several active compounds (Kumar et al., 2019). This underscores the possibility that "this compound" could be valuable in developing anticancer agents.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-30-14-5-2-12(3-6-14)18-19(29)23-20-24-25-21(27(20)26-18)33-11-17(28)22-13-4-7-15-16(10-13)32-9-8-31-15/h2-7,10H,8-9,11H2,1H3,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUCZJIEDLSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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